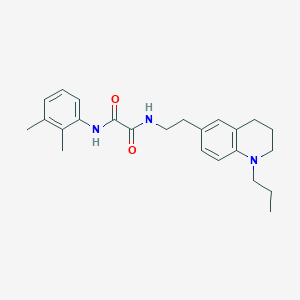

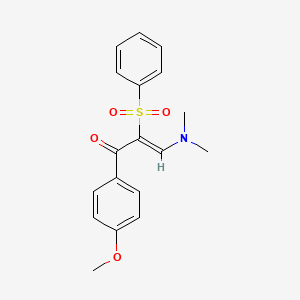

![molecular formula C22H17NO5 B2768127 1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448069-33-7](/img/structure/B2768127.png)

1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the McMurry coupling of a series of 4-oxo-4H-chromene-2-carbaldehydes afforded unusual chemoselective CH2–CH2 tethered bis-chromones . This methodology demonstrated a simple and efficient route for the synthesis of bis-chromones .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a chromene moiety, which is a heterocyclic compound that forms the core of many naturally occurring compounds. The “4-oxo” indicates the presence of a carbonyl group at the 4th position of the chromene ring. The “spiro[chroman-2,3’-pyrrolidin]-4-one” part suggests a spirocyclic structure involving a chroman ring and a pyrrolidin ring .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

The compound’s spiro[chroman-2,3’-pyrrolidin] core provides an excellent starting point for constructing complex heterocyclic scaffolds. Multicomponent reactions (MCRs) involving this compound can lead to diverse products with high atom economy and environmental friendliness. Researchers have used it to synthesize chromeno[4,3-b]pyridine derivatives via three-component reactions, avoiding lengthy multistep processes .

Bis-Chromones

Unusual titanium-induced McMurry coupling of 4-oxo-4H-chromene-2-carbaldehydes has led to the synthesis of bis-chromones. These compounds exhibit interesting properties and may find applications in materials science or as molecular building blocks .

Furochromone Derivatives

Exploring the structure-activity relationship (SAR) of angular furochromone derivatives is crucial. Researchers have studied the effect of substitution patterns on the 2-position of the furan ring and the transformation of the carbaldehyde into hydrazone functionality. These insights contribute to drug design and optimization .

Enantioselective Synthesis

Ni(II)-bis(oxazoline) complexes and p-TSOH have been employed to form enantioenriched 4H-chromenes from ortho-quinone methides (o-QMs) and dicarbonyls. This method provides desired products with high enantioselectivity, opening avenues for chiral synthesis .

Antifungal Activity

Interestingly, a partially oxidized form of chromanone A—8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde—exhibited antifungal activity. It inhibited yeast virulence factors, including adherence to buccal epithelial cells and secretion of harmful compounds .

Propiedades

IUPAC Name |

1'-(4-oxochromene-2-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO5/c24-16-11-20(27-18-7-3-1-5-14(16)18)21(26)23-10-9-22(13-23)12-17(25)15-6-2-4-8-19(15)28-22/h1-8,11H,9-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVDSNMXDJEPKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

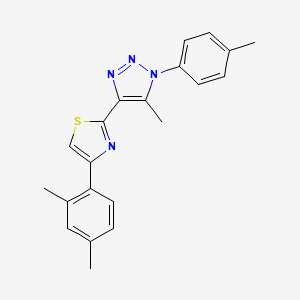

![N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2768044.png)

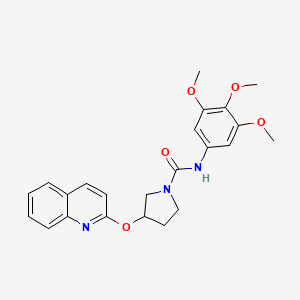

![6-(4-Fluorophenyl)-2-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2768051.png)

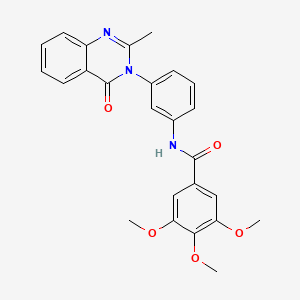

![2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one](/img/structure/B2768055.png)

![4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol](/img/structure/B2768060.png)

![N-(2-furanylmethyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetamide](/img/structure/B2768067.png)